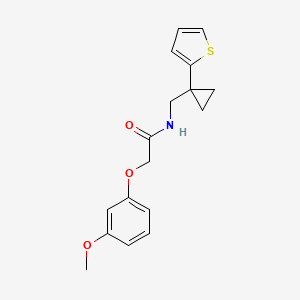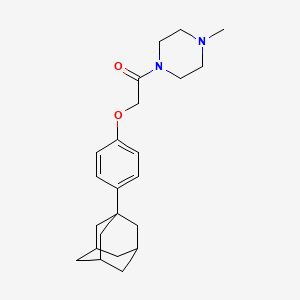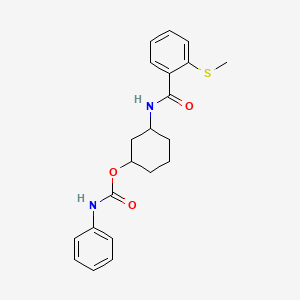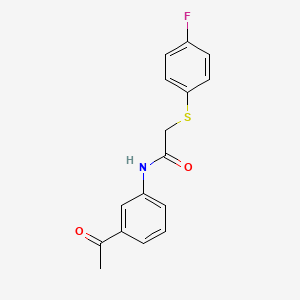
3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” is a tricyclic aromatic ring system that is essentially planar . The two iodine atoms are marginally out of plane, with the C-I bonds angled at 3.9 and 1.1° with respect to the planes of their respective benzene rings .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 3,6-diiodo-9-ethyl-9H-carbazole involved a solution containing carbazole, KI, KIO3, acetic acid, and water heated for 48 hours on a water bath at 80 °C .Molecular Structure Analysis
The geometric parameters of the molecule were obtained from an unconstrained optimization using the B3LYP density functional . The non-relativistic structure optimization was performed and the 13C nuclear magnetic shieldings were predicted at the relativistic level of theory using the zeroth-order regular approximation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” include a molecular formula of C15H11I2NO and a molecular weight of 475.068 . More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Opto-Electronic Applications
3,6-substituted carbazole-based polymers, such as “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole”, are widely studied due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They are desirable for the fabrication of flexible, lightweight, and potentially inexpensive devices . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .
Organic Polymer-Based Optoelectronic Devices
Carbazole and its derivatives have been of special interest because of their unique photoconductive and optical properties . Polymers containing carbazole moiety are very promising new materials and are widely used in electronics and photonics .
Electrophotographic Applications
One of the most common carbazole derivatives applied in electrophotographic is poly (N -vinylcarbazole). The 3,6- and 2,7-substituted carbazole derivatives are currently among the most widely studied materials .
Molecular Doping with Iodine
In a work of Safoula , an increase in conductivity by molecular doping with iodine was observed. This suggests that “3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” could potentially be used in similar applications.
Structural and NMR Studies
“3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole” can be used in experimental X-ray and room-temperature 13 C nuclear magnetic resonance (NMR) studies . These studies are supported by advanced density functional theory calculations .
Nonlinear Optic and Thermal Applications
Prompted by the interesting properties of carbazole derivatives, and understanding the importance of the structure–property relationships of organic iodo-compounds, derivatives containing a 3,6-diiodocarbazole moiety have been synthesized . These derivatives are used in nonlinear optic and thermal applications .
Future Directions
Carbazole derivatives have attracted significant attention in various fields of research and industry due to their unique properties. They are widely used in electronics and photonics , and there is a constant search for new carbazole derivatives as potential substrates for new materials with promising optoelectronic properties .
properties
IUPAC Name |
3,6-diiodo-9-(oxiran-2-ylmethyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJISVJRQDUPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodo-9-(oxiran-2-ylmethyl)carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)



![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
![N-[(E)-furan-2-ylmethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2462448.png)

![(3aR,6aS)-tert-butyl 5-(6-chloropyrazin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2462451.png)
![N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2462452.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)

![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
